molecular formula C18H28BNO2 B1455685 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester CAS No. 2096331-44-9

4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester

Cat. No. B1455685
M. Wt: 301.2 g/mol
InChI Key: DZGHHMMOOILENW-UHFFFAOYSA-N
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Description

4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester is a chemical compound with the molecular formula C18H28BNO2. It is used in organic synthesis . This compound is a type of organoboron reagent, which are generally environmentally benign and have been developed for use in various applications, including the Suzuki–Miyaura (SM) cross-coupling reaction .


Synthesis Analysis

Pinacol boronic esters, such as 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .


Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. For instance, they are used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

The solubilities of phenylboronic acid, its pinacol ester, and azaester in organic solvents have been determined experimentally . Pinacol ester and azaester show better solubility than the parent acid in all tested solvents . For pinacol ester, differences between particular solvents are small .

Scientific Research Applications

  • Treatment of Periodontitis

    • Scientific Field: Nanobiotechnology
    • Application Summary: This compound is used to modify hyaluronic acid (HA) to create a reactive oxygen species (ROS)-responsive drug delivery system . Curcumin (CUR) is encapsulated in this system to form curcumin-loaded nanoparticles (HA@CUR NPs) .
    • Methods of Application: The drug delivery system is developed by structurally modifying HA with phenylboronic acid pinacol ester (PBAP). CUR is then encapsulated in this system .
    • Results: The release results indicate that CUR can be rapidly released in a ROS environment to reach the concentration required for treatment . The HA@CUR NPs not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .
  • Solubility Studies

    • Scientific Field: Solution Chemistry
    • Application Summary: The solubility of phenylboronic acid, its pinacol ester, and azaester in organic solvents has been determined experimentally .
    • Methods of Application: The solubilities were determined by a dynamic method, in which the disappearance of turbidity was determined by measuring light intensity using a luminance probe .
    • Results: Phenylboronic acid has high solubility in ether and ketones, moderate in chloroform, and very low in hydrocarbon . Pinacol ester and azaester show better solubility than the parent acid in all tested solvents .
  • Preparation of Sulfinamide Derivatives

    • Scientific Field: Organic Chemistry
    • Application Summary: Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
    • Methods of Application: The specific methods of application are not provided in the source .
    • Results: The specific results or outcomes are not provided in the source .
  • Suzuki-Miyaura Cross-Coupling Reaction

    • Scientific Field: Organic Synthesis
    • Application Summary: 4-(Diphenylamino)phenylboronic acid pinacol ester is used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .
    • Methods of Application: The specific methods of application are not provided in the source .
    • Results: The specific results or outcomes are not provided in the source .
  • Glucose-Sensitive Polymers for Diabetes Treatment

    • Scientific Field: Biomedical Engineering
    • Application Summary: Phenylboronic acid-functionalized chitosan conjugates can function as glucose-sensitive polymers, enabling self-regulated insulin release in the treatment of diabetes . They can also function as a diagnostic agent .
    • Methods of Application: The specific methods of application are not provided in the source .
    • Results: The specific results or outcomes are not provided in the source .
  • Tumor Targeting

    • Scientific Field: Oncology
    • Application Summary: Phenylboronic acid-functionalized chitosan conjugates have been used in tumor targeting .
    • Methods of Application: The specific methods of application are not provided in the source .
    • Results: The specific results or outcomes are not provided in the source .
  • Hydrolysis Studies

    • Scientific Field: Physical Chemistry
    • Application Summary: The susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH has been studied . This is important for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
    • Methods of Application: The specific methods of application are not provided in the source .
    • Results: The kinetics of hydrolysis is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
  • Solubility in Organic Solvents

    • Scientific Field: Solution Chemistry
    • Application Summary: The solubility of phenylboronic pinacol esters in organic solvents has been determined experimentally .
    • Methods of Application: The specific methods of application are not provided in the source .
    • Results: Pinacol ester shows better solubility than the parent acid in all tested solvents .

Safety And Hazards

While specific safety and hazard information for 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding ingestion and inhalation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

The Suzuki–Miyaura (SM) cross-coupling reaction, which uses organoboron reagents like 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests that the use of such reagents will continue to be important in future organic synthesis.

properties

IUPAC Name

N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO2/c1-17(2)18(3,4)22-19(21-17)15-11-9-14(10-12-15)13-20-16-7-5-6-8-16/h9-12,16,20H,5-8,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGHHMMOOILENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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